molecular formula C12H10BrNOS B2933918 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide CAS No. 391223-99-7

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2933918
CAS No.: 391223-99-7
M. Wt: 296.18
InChI Key: DYBDNRFTISXDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C12H10BrNOS and a molecular weight of 296.19 g/mol . This dry powder features a thiophene carboxamide scaffold, a structure recognized in medicinal chemistry for its versatile pharmacological properties . Thiophene-based compounds are of significant interest in anticancer research, with studies showing that novel derivatives featuring this core structure exhibit cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The bromine atom on the thiophene ring provides a reactive site for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which can be utilized to create a diverse library of analogs for structure-activity relationship (SAR) studies . Primary Research Applications: - As a key intermediate in the synthesis of novel compounds for biological screening and lead optimization . - For investigating new anticancer agents, given the demonstrated cytotoxicity of related thiophene carboxamide compounds . - As a building block in developing molecules to combat antibiotic-resistant bacterial strains, as seen with related 5-bromo-N-alkylthiophene-sulfonamides . Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c1-8-2-4-9(5-3-8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBDNRFTISXDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Carboxylic Acid: The brominated thiophene is then converted to 5-bromothiophene-2-carboxylic acid through a carboxylation reaction using carbon dioxide and a suitable base.

    Amidation Reaction: The carboxylic acid is then reacted with 4-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the carboxamide group can be reduced to the corresponding amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products Formed

    Substitution: Formation of azido, thiol, or alkyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: Thiophene derivatives are explored for their electronic properties and are used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide with structurally related derivatives, focusing on synthesis, electronic properties, reactivity descriptors, and NLO behavior.

Electronic Properties and Reactivity Descriptors

Density functional theory (DFT) studies reveal how substituents influence frontier molecular orbitals (FMOs) and reactivity:

Compound Class HOMO-LUMO Gap (eV) Notable Reactivity Descriptors Reference
Pyridine Derivatives Not reported Derivatives exhibited antibacterial activity, but electronic parameters were not quantified.
Pyrazine Derivatives 3.5–4.2 - Compound 4i : Highest electronic chemical potential (-3.88 eV).
- 4l : Highest hyperpolarizability (8583.80 Hartrees).
Pyrazole Derivatives 3.8–4.5 - 9c and 9h : Most reactive (low chemical hardness).
- 9d : Most stable (high chemical hardness).

Key Insight : Pyrazine derivatives exhibit lower HOMO-LUMO gaps and higher hyperpolarizability due to extended π-electron delocalization across the thiophene-pyrazine-aryl system. Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃) stabilize the HOMO .

Nonlinear Optical (NLO) Behavior

NLO properties are critical for applications in photonics and optoelectronics:

  • Pyrazine Derivatives :
    • Compound 4l demonstrated the highest hyperpolarizability (8583.80 Hartrees), attributed to its 3-chloro-5-trifluoromethylphenyl substituent, which enhances charge transfer .
  • Pyrazole Derivatives :
    • Compound 9f (substituted with p-tolyl) showed superior NLO response compared to other derivatives in its series, linked to its optimized dipole moment and polarizability .

Key Insight : Aryl substituents with strong electron-withdrawing or donating groups amplify NLO responses by modulating intramolecular charge transfer .

Stability and Chemical Reactivity

  • Pyrazole Derivatives :
    • Compound 9d (substituted with 4-chlorophenyl) exhibited the highest stability due to its high chemical hardness (resistance to electron transfer) .

Key Insight: Stability correlates with chemical hardness, while reactivity is driven by low ionization potentials and high electrophilicity indices .

Biological Activity

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is a compound that has drawn attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacological applications, and recent research findings.

Chemical Structure and Properties

The compound's structure features a bromine atom at the 5-position of the thiophene ring, which is significant for its biological activity. The molecular formula is C12H10BrNOSC_{12}H_{10}BrNOS, with a molecular weight of approximately 300.147 g/mol. Its unique chemical structure allows it to interact with various biological targets, influencing several biochemical pathways.

Target of Action

The primary target for this compound is the sodium-dependent glucose co-transporter 2 (SGLT2) . This transporter plays a crucial role in glucose reabsorption in the kidneys.

Mode of Action

The compound inhibits SGLT2, leading to decreased glucose reabsorption and thus potentially aiding in the management of diabetes. This interaction suggests its potential as an antidiabetic agent, with expected bioavailability and metabolic stability conducive to therapeutic effects.

Biochemical Pathways

The inhibition of SGLT2 by this compound affects glucose homeostasis, which is vital for maintaining normal blood sugar levels. This effect can be particularly beneficial for patients with type 2 diabetes.

Biological Activities

This compound exhibits various biological activities:

  • Antibacterial Activity : Recent studies have indicated that thiophene derivatives, including this compound, possess antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate significant efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : The compound has shown promise in inhibiting certain cancer cell lines, suggesting its utility in developing new anticancer therapies. Its mechanism may involve modulation of specific signaling pathways associated with cell proliferation and apoptosis .
  • Anti-inflammatory Effects : In vitro studies have suggested that this compound can modulate inflammatory responses, making it a candidate for further investigation in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various thiophene derivatives, including this compound. The results indicated effective inhibition against multi-drug resistant strains of E. coli, highlighting its potential as a therapeutic agent against bacterial infections .
  • In Vivo Studies : Animal models have been utilized to assess the antidiabetic effects of this compound. Results showed significant reductions in blood glucose levels when administered to diabetic rats, supporting its role as a potential SGLT2 inhibitor .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in synthesizing novel therapeutic agents. Its derivatives are explored not only for their pharmacological properties but also for their applications in material science, particularly in developing organic semiconductors and light-emitting diodes (OLEDs) .

Summary Table of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialGram-positive and Gram-negative bacteriaSignificant inhibition (MIC values)
AnticancerVarious cancer cell linesInhibition of cell proliferation
Anti-inflammatoryInflammatory pathwaysModulation of inflammatory response
AntidiabeticSGLT2Decreased glucose reabsorption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.